2-Bromoethyl pentanoate
Description
2-Bromoethyl pentanoate is an organic ester comprising a pentanoic acid backbone esterified with 2-bromoethanol. The bromoethyl group introduces reactivity, making it valuable in synthesis (e.g., alkylation or nucleophilic substitution reactions). Theoretical properties can be inferred from analogs like 2-bromoethyl 2-methylpentanoate (CAS 6639-12-9), which shares a bromoethyl ester motif .
Properties
CAS No. |
5451-78-5 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-bromoethyl pentanoate |
InChI |
InChI=1S/C7H13BrO2/c1-2-3-4-7(9)10-6-5-8/h2-6H2,1H3 |
InChI Key |
WJGIYNCROZEFBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl pentanoate can be synthesized through the esterification reaction between 2-bromoethanol and pentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 2-bromoethyl pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl pentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in 2-bromoethyl pentanoate can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Reduction: The ester group in 2-bromoethyl pentanoate can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of aqueous acid or base, 2-bromoethyl pentanoate can undergo hydrolysis to yield 2-bromoethanol and pentanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in anhydrous ether solvents.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Nucleophilic Substitution: Substituted esters, alcohols, or thiols.
Reduction: 2-Bromoethanol and pentanol.
Hydrolysis: 2-Bromoethanol and pentanoic acid.
Scientific Research Applications
2-Bromoethyl pentanoate has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is employed in the development of novel drug candidates and bioactive molecules.
Industrial Applications: 2-Bromoethyl pentanoate is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromoethyl pentanoate involves its reactivity as an ester and a bromoalkane. The ester group can undergo hydrolysis or reduction, while the bromoalkane moiety can participate in nucleophilic substitution reactions. These reactions enable the compound to act as a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-bromoethyl pentanoate analogs and related esters:
Key Observations:
Halogen Impact: Bromoethyl esters (e.g., 2-bromoethyl 2-methylpentanoate) exhibit higher densities (~1.256 g/cm³) and boiling points (~237.7°C) compared to non-halogenated esters like benzyl pentanoate due to increased molecular weight and polarity .
Branching Effects: The branched 2-methylpentanoate in has a lower molecular weight (223.11 vs. 324.21) and higher volatility than the indole-substituted analog in , highlighting how bulky substituents reduce volatility .
Reactivity : Bromoethyl groups (e.g., in 1-bromo-2-ethylbutane, ) are prone to nucleophilic substitution, a trait leveraged in pharmaceutical agents like evofosfamide (), which contains bis(2-bromoethyl) groups for alkylating DNA .
Research Findings
Thermal Stability: The high boiling point of 2-bromoethyl 2-methylpentanoate (237.7°C) suggests stability under moderate thermal conditions, advantageous for reactions requiring elevated temperatures .
Biological Activity : Indole-containing esters () demonstrate enhanced bioactivity due to aromatic interactions, contrasting with simpler bromoethyl esters focused on reactivity .
Crystallography: Pentanoate esters like 2-oxo-2H-chromen-4-yl pentanoate () exhibit ordered crystal structures, suggesting halogenated variants may form stable crystalline phases for material science applications .
Biological Activity
2-Bromoethyl pentanoate (C7H13BrO2) is an organobromine compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
2-Bromoethyl pentanoate is characterized by the presence of a bromine atom and an ester functional group. Its molecular structure can be represented as follows:
- Molecular Formula : C7H13BrO2
- Molecular Weight : 215.09 g/mol
Biological Activity Overview
Research into the biological activity of 2-bromoethyl pentanoate reveals its potential as a bioactive compound with various pharmacological effects. Key areas of interest include its role in cancer therapy, antimicrobial activity, and as a precursor in synthetic organic chemistry.
Table 1: Summary of Biological Activities
Anticancer Activity
A study published in Molecular Pharmacology explored the effects of 2-bromoethyl pentanoate on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent. Specifically, the compound demonstrated significant cytotoxicity against RPMI-8226 multiple myeloma cells, with IC50 values indicating effective dose-response relationships.
Antimicrobial Properties
In another study focusing on antimicrobial efficacy, 2-bromoethyl pentanoate was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membrane integrity.
The biological activity of 2-bromoethyl pentanoate can be attributed to several mechanisms:
- Caspase Activation : In cancer cells, the compound activates caspases, leading to programmed cell death.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing disruption and cell lysis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 2-bromoethyl pentanoate is crucial for optimizing its pharmacological properties. Modifications to the alkyl chain or bromine substituent can significantly influence its biological activity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Chain Length Variation | Longer chains increase lipophilicity and potency |
| Bromine Substitution | Altering halogen can change reactivity and toxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromoethyl pentanoate, and how can reaction conditions be optimized?
- Answer : 2-Bromoethyl pentanoate can be synthesized via esterification of pentanoic acid with 2-bromoethanol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction parameters include:
- Temperature : 80–100°C under reflux to drive esterification.
- Solvent : Toluene or dichloromethane to azeotrope water and improve yield.
- Purification : Distillation (bp ~143–159°C, based on analogous bromoethyl esters ).
- Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress.
Q. What analytical techniques are recommended for characterizing 2-bromoethyl pentanoate, and how should purity be validated?
- Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm ester and bromoethyl group integration (e.g., δ ~4.4 ppm for –CHBr, δ ~2.3 ppm for pentanoyl –CH–) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 209.08 (CHBrO) with fragmentation patterns matching bromoethyl esters .
- GC-MS : Retention time comparison with standards and purity assessment (>95% by area) .
Advanced Research Questions
Q. How does the steric bulk of the pentanoate moiety influence the reaction kinetics of 2-bromoethyl pentanoate in nucleophilic substitutions?
- Answer : The pentanoate group introduces steric hindrance, favoring S2 mechanisms due to reduced backside attack accessibility. Computational studies (e.g., DFT calculations) can model transition states, while experimental kinetic data (e.g., varying nucleophile concentrations) reveal rate constants. For example, reactions with iodide show lower activation energy compared to bulkier nucleophiles like tert-butoxide .
Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions with 2-bromoethyl pentanoate?
- Answer : To suppress E2 elimination:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution.
- Base Selection : Weak bases (e.g., NaHCO) minimize deprotonation-driven elimination.
- Temperature Control : Lower temperatures (0–25°C) disfavor elimination’s higher entropy demand .
Q. Can 2-bromoethyl pentanoate serve as a precursor for bioactive molecules, and what functionalization methodologies are effective?
- Answer : Yes. The bromoethyl group undergoes cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic displacement with amines/thiols to generate pharmacophores. For example:
- Anticancer Agents : Coupling with pyridine derivatives yields kinase inhibitors.
- Polymer Precursors : Reaction with diols forms biodegradable polyesters for drug delivery .
Methodological Considerations
Q. How should researchers handle and store 2-bromoethyl pentanoate to ensure stability?
- Answer :
- Storage : In amber glass under inert gas (N/Ar) at –20°C to prevent hydrolysis or light-induced decomposition.
- Handling : Use anhydrous conditions and desiccants (e.g., molecular sieves) during reactions .
Q. What computational tools are suitable for predicting the reactivity of 2-bromoethyl pentanoate in novel reaction systems?
- Answer :
- Retrosynthesis Tools : Pistachio or Reaxys databases propose synthetic pathways.
- Molecular Dynamics : Software like Gaussian or ORCA simulates reaction trajectories and intermediates .
Data Contradictions and Resolution
Q. Discrepancies in reported boiling points for bromoethyl esters: How should researchers validate physical properties?
- Answer : Cross-reference multiple authoritative sources (e.g., PubChem, ECHA) and validate via experimental determination (e.g., microdistillation with calibrated thermocouples). For 2-bromoethyl pentanoate, predicted bp aligns with analogous esters (e.g., 2-bromoethyl acetate: bp 159°C ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
